2-(3-Bromoadamantan-1-yl)acetic acid
Description
Historical Context and Discovery
The discovery and development of this compound emerged from the broader historical trajectory of adamantane chemistry, which began with the initial isolation of adamantane from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek in 1933. This foundational discovery launched an entirely new field of chemistry dedicated to polyhedral organic compounds, establishing the groundwork for subsequent brominated adamantane derivatives. The development of reliable adamantane synthesis methods by Schleyer in 1957 made adamantane and its derivatives readily available for chemical modification, enabling researchers to explore bromination reactions and carboxylation processes that would eventually lead to compounds like this compound.
The specific synthesis pathways for brominated adamantane acetic acid derivatives evolved through decades of research into adamantane functionalization reactions. Early work focused on understanding the fundamental reactivity patterns of adamantane, particularly noting that most reactions occur via the 3-coordinated carbon sites due to their enhanced accessibility. The development of controlled bromination techniques using molecular bromine under various catalytic conditions provided the foundation for selective bromination at specific adamantane positions. Researchers discovered that bromination reactions could be precisely controlled through the presence of Lewis acid catalysts and specific reaction conditions, allowing for the targeted synthesis of mono-brominated adamantane derivatives.
The evolution toward carboxylated bromoadamantane derivatives represented a significant advancement in synthetic methodology. Early carboxylation attempts involved direct reaction with formic acid to produce adamantanecarboxylic acids, but the development of more sophisticated synthetic routes enabled the incorporation of acetic acid functionalities at specific positions. The synthesis of this compound specifically required the development of multi-step synthetic procedures that could maintain the integrity of both the brominated adamantane core and the acetic acid functionality. These synthetic advances were documented through patent literature and academic research that demonstrated the compound's potential as an intermediate for pharmaceutical applications.
Significance in Organic Chemistry Research
This compound holds exceptional significance in organic chemistry research due to its unique combination of structural rigidity and functional reactivity that enables diverse synthetic transformations. The compound serves as a crucial building block in organic synthesis, particularly because the bromine atom provides an excellent leaving group for nucleophilic substitution reactions while the carboxylic acid functionality offers multiple derivatization pathways. Research has demonstrated that this dual functionality allows chemists to construct complex molecular architectures through sequential reactions, making it an invaluable synthetic intermediate for accessing structurally diverse compound libraries.
The significance of this compound extends to its role in developing novel pharmaceutical agents, where the adamantane core provides essential pharmacokinetic advantages. Studies have shown that adamantane-containing compounds exhibit enhanced metabolic stability, improved bioavailability, and unique three-dimensional spatial arrangements that facilitate specific receptor interactions. The incorporation of both bromine and acetic acid functionalities creates opportunities for molecular hybridization strategies, where pharmacophoric groups can be attached to leverage the adamantane scaffold's beneficial properties. This approach has proven particularly valuable in medicinal chemistry research, where the rigid adamantane structure helps escape the limitations of planar aromatic systems commonly encountered in modern drug discovery.
Recent research has highlighted the compound's utility in materials science applications, where the adamantane core's diamond-like carbon arrangement provides exceptional thermal and mechanical stability. The presence of reactive functional groups enables the incorporation of these adamantane units into polymeric materials, creating advanced materials with enhanced properties. Scientific investigations have demonstrated that adamantane-based polymers exhibit superior thermal stability and mechanical strength compared to conventional polymer systems, making this compound a valuable monomer for specialty polymer synthesis. The compound's ability to undergo various chemical transformations while maintaining structural integrity has made it an important subject of study in developing next-generation materials with tailored properties.
Position within Adamantane Chemistry Literature
Within the extensive literature of adamantane chemistry, this compound occupies a distinctive position as a multifunctional derivative that bridges fundamental adamantane reactivity with advanced synthetic applications. The compound represents a significant evolution from early adamantane research, which initially focused on understanding the basic chemical properties and reaction mechanisms of the parent hydrocarbon. Contemporary adamantane chemistry literature has increasingly emphasized the development of functionalized derivatives that can serve as versatile synthetic intermediates, and this particular bromoacetic acid derivative exemplifies this research direction through its demonstrated utility in complex synthetic sequences.
The literature positioning of this compound is particularly notable within the context of pharmaceutical adamantane derivatives, where it serves as a synthetic precursor to more complex bioactive molecules. Research publications have documented its use in preparing various pharmaceutical intermediates, including isocyanate derivatives that can undergo further transformations to yield urea-containing compounds with potential therapeutic applications. The compound's position in this synthetic hierarchy demonstrates its importance as a key building block that enables access to structurally diverse adamantane-based pharmaceuticals. Scientific literature has consistently highlighted the efficiency of synthetic routes involving this compound, particularly noting the high yields achievable in its conversion to other functional derivatives.
Comparative analysis within adamantane chemistry literature reveals that this compound possesses unique reactivity characteristics that distinguish it from other brominated adamantane derivatives. Unlike simple bromoadamantanes that primarily undergo substitution reactions at the brominated carbon, this compound offers multiple reaction sites through both the bromine atom and the carboxylic acid functionality. Literature reviews have emphasized that this multifunctional nature makes it particularly valuable for constructing complex molecular frameworks where multiple functional groups must be introduced in controlled sequences. The compound's position in synthetic methodology literature reflects its role as an enabling technology for accessing otherwise difficult-to-synthesize adamantane derivatives with specific functional group patterns.
Research Evolution and Current Scientific Interest
The research evolution surrounding this compound has progressed through several distinct phases, beginning with fundamental studies of its synthesis and characterization, advancing through investigations of its reactivity patterns, and currently focusing on its applications in pharmaceutical chemistry and materials science. Early research concentrated on developing reliable synthetic methods for accessing the compound in sufficient quantities and purity for systematic study. These foundational investigations established optimal reaction conditions for bromination of adamantane derivatives followed by carboxylation procedures, providing the synthetic foundation for subsequent research activities.
Current scientific interest in this compound has intensified significantly due to its demonstrated utility in pharmaceutical intermediate synthesis, particularly in the preparation of compounds related to neurological therapeutics. Research has shown that adamantane derivatives play crucial roles in treating various neurological conditions, and this compound serves as a key intermediate in accessing these therapeutically relevant molecules. Contemporary research focuses heavily on developing more efficient synthetic routes to this compound and exploring its conversion to novel pharmaceutical targets. Scientists have particularly emphasized its potential in creating molecular libraries for drug discovery applications, where the adamantane scaffold provides unique three-dimensional frameworks for exploring biological activity.
The evolution of research interest has also encompassed materials science applications, where the compound's potential for creating advanced polymeric materials has attracted considerable attention. Recent studies have investigated its use as a monomer or crosslinking agent in specialty polymer formulations, taking advantage of the adamantane core's exceptional thermal and mechanical properties. Current research directions include exploring its incorporation into thermally stable lubricants, advanced composite materials, and specialized coatings that require exceptional durability under extreme conditions. The compound's ability to undergo controlled polymerization reactions while maintaining the beneficial properties of the adamantane core has made it a subject of intense investigation in polymer chemistry.
Scientific interest has recently expanded to include computational studies that investigate the compound's electronic structure, conformational behavior, and potential for novel applications. Researchers have employed advanced computational methods to predict optimal reaction conditions, explore potential binding modes with biological targets, and design new synthetic pathways that could improve accessibility or enable new transformations. The integration of computational and experimental approaches has accelerated research progress and opened new avenues for applications that were not previously considered. Current trends suggest continued growth in research interest, particularly as new synthetic methodologies and analytical techniques enable more sophisticated investigations of this compound's properties and potential applications.
Properties
IUPAC Name |
2-(3-bromo-1-adamantyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGLWCBEPPFDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17768-34-2 | |
| Record name | 3-Bromoadamantane-1-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromoadamantan-1-yl)acetic acid typically involves the bromination of adamantane derivatives. One common method includes the bromination of adamantane-containing acids with molecular bromine. For instance, 3-bromoadamantane-1-carboxylic acid and this compound can be synthesized by brominating the corresponding adamantane-containing acids .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing molecular bromine and suitable catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the adamantane framework while achieving efficient bromination.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromoadamantan-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the adamantane framework.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted adamantane derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The unique structural attributes of 2-(3-Bromoadamantan-1-yl)acetic acid suggest several potential applications in medicinal chemistry:
- Antiviral Activity : Preliminary studies indicate that compounds with similar structures may exhibit antiviral properties. The interaction studies focus on binding affinities to viral proteins, which could lead to the development of new antiviral agents.
- Anticancer Research : The compound's ability to interact with specific biological targets makes it a candidate for anticancer drug development. Its bromine substituent may enhance its biological activity compared to non-brominated analogs .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions typical for carboxylic acids and brominated compounds:
- Reactions :
Case Studies and Research Findings
While specific published research focusing solely on this compound is limited, several studies involving structurally similar compounds provide insights into its potential applications:
Case Study 1: Antiviral Activity
A study investigating the antiviral properties of various adamantane derivatives found that certain brominated compounds exhibited significant activity against influenza viruses. The structural similarity suggests that this compound may also possess similar properties, warranting further investigation into its mechanism of action against viral targets.
Case Study 2: Anticancer Potential
Research on adamantane derivatives has shown promise in inhibiting cancer cell proliferation. For instance, compounds featuring bulky substituents like bromine have been associated with enhanced cytotoxicity against specific cancer cell lines. This highlights the need for further exploration of this compound in cancer therapeutics .
Mechanism of Action
The mechanism of action of 2-(3-Bromoadamantan-1-yl)acetic acid involves its interaction with molecular targets in biological systems. The bromine atom and the adamantane framework play crucial roles in these interactions. The compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways. For example, adamantane derivatives have been shown to inhibit certain enzymes and receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Substitution patterns (e.g., bromine position) influence electronic properties.
Physicochemical Properties
Acidity and Solubility
- This compound : The acetic acid group (pKa ~2.5–3.5) enhances solubility in polar solvents, but the adamantane moiety increases lipophilicity .
- 3-Bromo-4-methoxyphenylacetic acid (CAS 1878-67-7): The phenyl ring with electron-withdrawing bromine (C–C–C angle: 121.5°) and electron-donating methoxy group (C–C–C angle: 118.2°) creates a polarized structure, increasing solubility in organic solvents compared to adamantane derivatives .
- 3-Bromo-adamantane-1-carboxylic acid : Direct attachment of the carboxylic acid to adamantane may lower solubility due to reduced molecular flexibility .
Crystallography and Hydrogen Bonding
- Adamantane derivatives like this compound may exhibit distinct crystal packing due to their rigid, three-dimensional structure, as inferred from SHELXL refinement methods .
Biological Activity
2-(3-Bromoadamantan-1-yl)acetic acid is a brominated derivative of adamantane, characterized by its unique cage-like structure and the presence of a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although comprehensive studies on its specific mechanisms of action and biological effects remain limited.
Chemical Structure and Properties
The chemical formula for this compound is C₁₂H₁₇BrO₂. The structural features include:
- Bromine atom at the 3-position of the adamantane framework.
- Carboxylic acid group (-COOH) which influences its reactivity and solubility.
The presence of these functional groups suggests potential interactions with biological targets, paving the way for further investigation into its pharmacological properties.
Synthesis
The synthesis of this compound typically involves:
- Reaction of bromoadamantane with chloroacetic acid.
- Use of Lewis acid catalysts to facilitate the reaction.
Characterization techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are employed to confirm the compound's structure and purity.
Pharmacological Potential
While specific studies on this compound are scarce, its structural analogs have demonstrated various pharmacological activities, suggesting similar potential for this compound. These activities may include:
- Anti-inflammatory effects
- Analgesic properties
- Antioxidant activity
Preliminary interaction studies indicate that compounds with similar structures may exhibit binding affinity to various biological targets, although detailed pharmacodynamic and pharmacokinetic profiles for this compound are still needed.
Case Studies and Research Findings
- Interaction Studies : Similar compounds have shown significant interaction with inflammatory mediators, which suggests that this compound could also modulate inflammatory responses. For instance, studies on structurally related compounds demonstrated inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Toxicity Assessments : Toxicity evaluations in animal models have shown that brominated adamantane derivatives can exhibit varying degrees of irritancy, necessitating careful dosage considerations in therapeutic applications.
- Analgesic Activity : In tests involving acetic acid-induced writhing in mice, related compounds demonstrated notable analgesic effects, suggesting that this compound may also possess similar analgesic properties .
Comparative Analysis
To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Adamantane | Polycyclic Hydrocarbon | Parent structure without substituents |
| 1-Aminoadamantane | Amino Derivative | Contains an amino group; potential neuroactivity |
| 3-Bromoadamantane | Brominated Adamantane | Similar bromination but lacks carboxylic acid group |
| 2-Acetyladamantane | Acetyl Derivative | Contains an acetyl group; different reactivity |
The unique combination of bromination and carboxylic functionality in this compound may confer distinct biological activities compared to other derivatives.
Q & A
Q. What are the common synthetic routes for preparing 2-(3-Bromoadamantan-1-yl)acetic acid, and how do reaction conditions influence yield and purity?
The synthesis of brominated adamantane derivatives typically involves regioselective bromination of the adamantane core. For example, bromination of 4-methoxyphenylacetic acid using bromine in acetic acid yields 2-(3-bromo-4-methoxyphenyl)acetic acid via electrophilic aromatic substitution, with optimized reaction times (60–90 minutes) and stoichiometric Br₂ to minimize by-products . For adamantane derivatives, bromination at the 3-position may require Lewis acid catalysts (e.g., FeBr₃) to direct regioselectivity. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical for achieving >95% purity, as impurities can distort crystallographic data .
Q. How is the structural integrity of this compound validated in academic research?
Key methods include:
- Single-crystal X-ray diffraction (SCXRD): Refinement programs like SHELXL (v.2018/3) are used to resolve atomic positions, bond lengths, and angles. For example, C–Br bond lengths in bromoadamantane derivatives are typically ~1.90–1.93 Å, consistent with sp³ hybridization .
- NMR spectroscopy: H NMR signals for adamantane protons appear as distinct multiplets (δ 1.5–2.5 ppm), while the acetic acid moiety shows a singlet near δ 3.6–3.8 ppm for the methylene group. C NMR confirms bromine substitution via deshielding of the adamantane C3 carbon (δ ~55–60 ppm) .
- Melting point analysis: Pure 3-bromoadamantane derivatives exhibit sharp melting points (e.g., 147–148°C for 3-bromoadamantane-1-carboxylic acid), with deviations indicating impurities .
Q. What crystallization strategies are effective for obtaining high-quality crystals of brominated adamantane derivatives?
Slow evaporation of polar solvents (e.g., ethanol, acetone) at 4°C promotes ordered crystal growth. For 2-(3-Bromo-4-methoxyphenyl)acetic acid, centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) form via O–H···O interactions, stabilizing the lattice. Crystal morphology (e.g., monoclinic P2₁/c symmetry) is confirmed using ORTEP-III for graphical representation .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to minimize steric hindrance in brominated adamantane derivatives?
Steric effects at the adamantane C3 position can hinder bromination. Strategies include:
- Temperature modulation: Lower temperatures (0–5°C) reduce kinetic competition, favoring bromination at less hindered positions .
- Protecting group chemistry: Temporarily masking the acetic acid group (e.g., as a methyl ester) prevents unwanted side reactions during bromination .
- Computational modeling: DFT calculations (e.g., Gaussian 16) predict reaction pathways and transition states, guiding experimental design .
Q. How are data contradictions resolved in crystallographic studies of brominated adamantane derivatives?
Discrepancies in bond angles or thermal parameters may arise from:
- Disorder in the crystal lattice: Partial occupancy refinement in SHELXL splits disordered atoms into multiple positions, improving R-factors (e.g., R₁ < 0.03) .
- Hydrogen bonding variability: Hydrogen atoms are constrained using riding models (Uᵢₛₒ(H) = 1.2–1.5 Uₑq(C/O)) to account for dynamic motion .
- Anomalous dispersion effects: High-resolution data (CuKα, λ = 1.54178 Å) and absorption corrections (SADABS) mitigate errors from heavy atoms like bromine .
Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?
The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Key observations:
- Electronic effects: The electron-withdrawing acetic acid group activates the C–Br bond, enhancing oxidative addition with Pd(0) catalysts .
- Steric limitations: Bulky adamantane substituents reduce coupling efficiency; using ligands like XPhos improves yields (e.g., 51% for arylacetamide derivatives) .
- By-product analysis: GC-MS identifies debrominated by-products, guiding solvent selection (e.g., DMF > THF for polar intermediates) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
